HJB97

Epigenetics Bromodomain inhibition BRD4 targeting

HJB97 (≥98%) delivers balanced sub-10 nM inhibition across all six BET BD1/BD2 domains, providing 5× greater potency than (+)-JQ1 (IC50 7.0 nM vs 33 nM). Its N-methylcarboxamide handle enables direct PROTAC conjugation without scaffold re-optimization. Validated in RS4;11 and MOLM-13 models (IC50 ~24 nM).

Molecular Formula C26H28N8O3
Molecular Weight 500.6 g/mol
Cat. No. B607957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHJB97
SynonymsHJB-97;  HJB 97;  HJB97; 
Molecular FormulaC26H28N8O3
Molecular Weight500.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31)
InChIKeyJNYHQYRTYFSMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HJB97 (2093391-24-1): High-Affinity BET Bromodomain Inhibitor for Epigenetic Research and PROTAC Development


The compound 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide, commonly designated as HJB97 (CAS: 2093391-24-1), is a high-affinity inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins, specifically targeting BRD2, BRD3, and BRD4 [1]. It belongs to the 9H-pyrimido[4,5-b]indole chemotype and exhibits sub-nanomolar binding affinities across both BD1 and BD2 bromodomains . HJB97 has been extensively characterized in biochemical and cellular assays and serves as a key warhead scaffold for the design of PROTAC (proteolysis-targeting chimera) BET degraders .

Why HJB97 Cannot Be Substituted by Generic BET Inhibitors Such as (+)-JQ1 or CD161 in High-Fidelity Epigenetic Studies


BET bromodomain inhibitors exhibit substantial divergence in their bromodomain selectivity profiles, binding kinetics, and cellular efficacy despite sharing a common target class. For example, (+)-JQ1—a widely used reference BET inhibitor—displays an IC50 of approximately 33 nM for BRD4, whereas HJB97 achieves IC50 values of 7.0 nM for both BRD4 BD1 and BD2, representing a nearly fivefold potency advantage . Similarly, CD161 (another pyrimido[4,5-b]indole derivative) demonstrates IC50 values of 28.2 nM and 7.2 nM for BRD4 BD1 and BD2 respectively, lacking HJB97's balanced sub-10 nM potency across all six BET BD1/BD2 domains [1]. These quantitative disparities translate directly into differences in cellular c-Myc suppression thresholds and the minimum effective concentration required for PROTAC ternary complex formation, rendering generic substitution scientifically unsound when reproducible, high-fidelity BET inhibition is required.

HJB97 Product-Specific Quantitative Differentiation Evidence: Comparative Biochemical and Cellular Performance Data


HJB97 vs. (+)-JQ1: Direct Comparison of BRD4 Inhibitory Potency

HJB97 demonstrates significantly greater potency against BRD4 compared to the widely used reference BET inhibitor (+)-JQ1. This difference is quantitatively established through independently reported IC50 values measured under comparable biochemical assay conditions .

Epigenetics Bromodomain inhibition BRD4 targeting

HJB97 vs. CD161: Potency Differentiation Within the Pyrimido[4,5-b]indole Chemotype

Among pyrimido[4,5-b]indole-based BET inhibitors, HJB97 and CD161 represent structurally related but pharmacologically distinct entities. HJB97 achieves balanced single-digit nanomolar IC50 values across all six BET bromodomains, whereas CD161 exhibits markedly weaker activity against BRD4 BD1 (IC50 = 28.2 nM) while maintaining reasonable potency against BRD4 BD2 (IC50 = 7.2 nM) [1][2].

BET inhibitor selectivity Pyrimidoindole chemotype BRD4 BD1/BD2 profiling

HJB97 vs. Class-Level BET Inhibitor Benchmarks: Sub-Nanomolar Binding Affinity (Ki) Profile

HJB97 demonstrates sub-nanomolar binding affinities (Ki) across multiple BET bromodomains, a profile that distinguishes it from many first-generation BET inhibitors which typically exhibit Ki values in the low nanomolar to micromolar range. Specifically, HJB97 achieves Ki values of 0.9 nM (BRD2 BD1), 0.27 nM (BRD2 BD2), 0.18 nM (BRD3 BD1), 0.21 nM (BRD3 BD2), 0.5 nM (BRD4 BD1), and 1.0 nM (BRD4 BD2) .

Binding affinity Ki determination BET bromodomain

HJB97 Cellular Antiproliferative Activity: RS4;11 and MOLM-13 Leukemia Cell Line IC50 Values

HJB97 demonstrates potent antiproliferative activity in BET-dependent acute leukemia cell lines. In 4-day viability assays, HJB97 achieved IC50 values of 24.1 ± 5.3 nM in RS4;11 cells and 25.6 ± 1.9 nM in MOLM-13 cells, with concurrent downregulation of c-Myc protein expression observed at concentrations of 300–1000 nM within 24 hours .

Cancer epigenetics Leukemia cell models c-Myc suppression

HJB97 as a PROTAC Warhead: Structural Differentiation Enabling Ternary Complex Formation

HJB97 possesses a strategically positioned N-methylcarboxamide moiety that serves as a synthetically accessible attachment point for linker conjugation, distinguishing it from BET inhibitors such as (+)-JQ1 and OTX015 which lack this particular functional handle or require more complex derivatization strategies for PROTAC elaboration . This structural feature has been exploited in the development of BETd-260 (ZBC260) and PROTAC BET Degrader-1, which incorporate the HJB97 scaffold as the BET-targeting warhead .

PROTAC development Targeted protein degradation BET degrader design

HJB97 vs. BETd-260: Inhibitor vs. Degrader Mechanism Differentiation

HJB97 functions as a stoichiometric BET bromodomain inhibitor, whereas BETd-260 (ZBC260)—which incorporates the HJB97 scaffold as its BET-targeting warhead—acts as a catalytic PROTAC degrader that induces ubiquitin-proteasome-dependent BET protein elimination. This mechanistic distinction yields profoundly different pharmacological profiles: BETd-260 achieves BRD4 degradation at concentrations as low as 30 pM and inhibits RS4;11 cell growth with an IC50 of 51 pM , whereas HJB97 achieves antiproliferative effects in the same cell line with an IC50 of approximately 24 nM .

PROTAC comparison Targeted degradation BET pharmacology

Optimal Research and Industrial Application Scenarios for HJB97 Based on Quantified Differentiation Evidence


High-Fidelity BET Bromodomain Inhibition in Epigenetic Mechanistic Studies

HJB97 is optimally deployed in biochemical and cellular assays requiring robust, pan-BET bromodomain inhibition with balanced potency across all six BD1 and BD2 domains. With IC50 values ranging from 1.9 nM to 7.0 nM across BRD2/3/4 BD1 and BD2 and sub-nanomolar Ki values (0.18–1.0 nM), HJB97 provides consistent target engagement at concentrations below those required for legacy inhibitors such as (+)-JQ1 (BRD4 IC50 ≈33 nM) [1]. This potency advantage reduces compound consumption and minimizes DMSO-associated artifacts in high-throughput screening formats. The compound's well-characterized c-Myc suppression activity in RS4;11 cells at 300–1000 nM provides a validated positive control for transcriptional readout assays .

PROTAC Warhead Scaffold for BET Degrader Design and Development

HJB97 serves as a preferred warhead scaffold for the design and synthesis of PROTAC BET degraders due to its synthetically accessible N-methylcarboxamide conjugation handle and high intrinsic binding affinity for BET bromodomains [1]. This structural feature has been validated through the development of BETd-260 (ZBC260) and PROTAC BET Degrader-1, both of which leverage the HJB97 core to achieve picomolar degradation potency . Medicinal chemistry teams developing novel BET-targeting PROTACs can utilize HJB97 as a starting point for linker attachment without requiring extensive scaffold re-optimization, accelerating structure-activity relationship (SAR) campaigns.

Comparative Pharmacology Studies Distinguishing BET Inhibition from BET Degradation

The substantial potency differential between HJB97 (RS4;11 IC50 ≈24 nM) and its PROTAC derivative BETd-260 (RS4;11 IC50 = 51 pM) establishes a robust experimental system for dissecting the distinct cellular consequences of bromodomain occupancy versus BET protein elimination [1]. Researchers investigating the therapeutic hypothesis that catalytic degradation confers superior efficacy over stoichiometric inhibition can employ HJB97 as the inhibitor control arm in head-to-head comparisons with BET degraders, enabling quantitative assessment of degradation-dependent phenotypes independent of confounding factors related to chemical scaffold divergence .

Acute Leukemia Cell-Based Assays Requiring Validated c-Myc Downregulation

HJB97 is validated for use in RS4;11 and MOLM-13 acute leukemia cell models, where it achieves antiproliferative IC50 values of 24.1 nM and 25.6 nM respectively following 4-day treatment [1]. The compound reliably downregulates c-Myc protein expression at concentrations of 300–1000 nM within 24 hours in RS4;11 cells . This established performance profile makes HJB97 suitable as a reference BET inhibitor in oncology-focused epigenetic research, particularly in studies examining BET dependency in hematologic malignancies or evaluating combination strategies with other targeted agents.

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